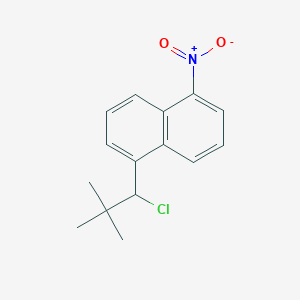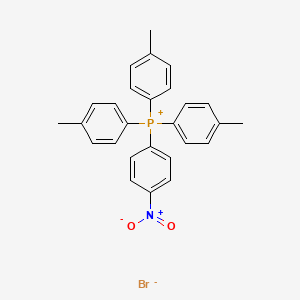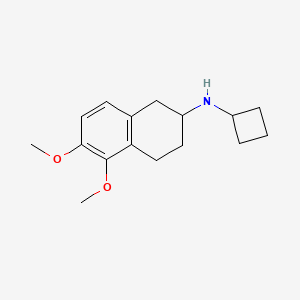
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is an organic compound that belongs to the class of nitroaromatic compounds It is characterized by the presence of a nitro group attached to a naphthalene ring and a chloroalkyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene typically involves the nitration of naphthalene followed by the introduction of the chloroalkyl group. One common method is as follows:
Nitration of Naphthalene: Naphthalene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to form 5-nitronaphthalene.
Alkylation: The 5-nitronaphthalene is then subjected to Friedel-Crafts alkylation using 1-chloro-2,2-dimethylpropane in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon catalyst.
Substitution: Amines or thiols, often in the presence of a base such as sodium hydroxide.
Major Products
Reduction: 1-(1-Chloro-2,2-dimethylpropyl)-5-aminonaphthalene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: It is used in the development of novel materials with specific properties, such as dyes and pigments.
Medicinal Chemistry: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Wirkmechanismus
The mechanism of action of 1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene depends on the specific reactions it undergoes. For example:
Reduction: The nitro group is reduced to an amino group through a catalytic hydrogenation process.
Substitution: The chloro group is replaced by a nucleophile through a nucleophilic substitution reaction.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(1-Chloro-2,2-dimethylpropyl)-naphthalene: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitronaphthalene: Lacks the chloroalkyl group, limiting its applications in alkylation reactions.
Uniqueness
1-(1-Chloro-2,2-dimethylpropyl)-5-nitronaphthalene is unique due to the presence of both a nitro group and a chloroalkyl group, allowing it to participate in a wider range of chemical reactions and making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
89727-59-3 |
|---|---|
Molekularformel |
C15H16ClNO2 |
Molekulargewicht |
277.74 g/mol |
IUPAC-Name |
1-(1-chloro-2,2-dimethylpropyl)-5-nitronaphthalene |
InChI |
InChI=1S/C15H16ClNO2/c1-15(2,3)14(16)12-8-4-7-11-10(12)6-5-9-13(11)17(18)19/h4-9,14H,1-3H3 |
InChI-Schlüssel |
XQCRKFIIKDQRLD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(C1=CC=CC2=C1C=CC=C2[N+](=O)[O-])Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[Ethoxy(diethyl)silyl]propane-1-thiol](/img/structure/B14381126.png)
![N~2~,N~6~-Dimethyl-4-[(pyridin-2-yl)amino]pyridine-2,6-dicarboxamide](/img/structure/B14381134.png)
![1,3-Dioxo-1,3,3',4'-tetrahydrospiro[indene-2,2'-pyran]-4'-yl acetate](/img/structure/B14381139.png)
![1-[2-(4-Chlorophenyl)-1-(phenylsulfanyl)ethyl]-1H-imidazole](/img/structure/B14381155.png)



![[4-(Benzenesulfonyl)butoxy]benzene](/img/structure/B14381175.png)
![4-[(E)-(Hydrazinylmethylidene)amino]-1,2,5-oxadiazole-3-carboxylic acid](/img/structure/B14381176.png)


